molecular formula C9H9NO3S B1587827 4-(Phenylsulfonyl)-2-azetidinone CAS No. 31899-01-1

4-(Phenylsulfonyl)-2-azetidinone

Cat. No.: B1587827
CAS No.: 31899-01-1
M. Wt: 211.24 g/mol
InChI Key: HTSFUAPDRXCYDV-UHFFFAOYSA-N
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Description

4-(Phenylsulfonyl)-2-azetidinone is a chemical compound that belongs to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a phenylsulfonyl group attached to the azetidinone ring. Azetidinones are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylsulfonyl)-2-azetidinone typically involves the reaction of azetidinone with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the azetidinone ring. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylsulfonyl)-2-azetidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Phenylsulfonyl)-2-azetidinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Phenylsulfonyl)-2-azetidinone involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The azetidinone ring can also interact with bacterial cell wall synthesis enzymes, making it a potential candidate for antibiotic development .

Comparison with Similar Compounds

Uniqueness: 4-(Phenylsulfonyl)-2-azetidinone is unique due to its four-membered azetidinone ring, which imparts specific chemical and biological properties. The presence of the phenylsulfonyl group enhances its reactivity and potential for various applications in research and industry .

Properties

IUPAC Name

4-(benzenesulfonyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c11-8-6-9(10-8)14(12,13)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSFUAPDRXCYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404599
Record name 4-(Phenylsulfonyl)-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31899-01-1
Record name 4-(Phenylsulfonyl)-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Phenylsulfonyl)-2-azetidinone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-(phenylsulfonyl)-2-azetidinone considered a valuable compound in medicinal chemistry?

A1: this compound serves as a versatile building block for synthesizing carbapenem antibiotics. [] Carbapenems are a potent class of β-lactam antibiotics known for their broad-spectrum activity against various bacterial infections, including those resistant to other antibiotics. [] Specifically, this compound acts as a crucial intermediate in synthesizing thienamycin, a naturally occurring carbapenem with potent antibacterial activity against Pseudomonas and β-lactamase-producing bacterial species. [] The ability to synthesize this key intermediate efficiently and stereoselectively is crucial for developing new carbapenem antibiotics.

Q2: What is a key step in the stereoselective synthesis of this compound, as described in the research?

A2: A key step involves a Sharpless epoxidation reaction. [] This reaction utilizes a chiral catalyst, (+)-DIPT (diisopropyl tartrate) or (−)-DIPT, to control the stereochemistry of an epoxide formed from an allylic alcohol. [] This chiral epoxide is then transformed into this compound through a series of reactions, including tosylation, nucleophilic substitution with sodium benzenethiolate, and ultimately, β-lactam ring formation. [] The use of Sharpless epoxidation allows for the synthesis of the desired enantiomer of this compound with high enantiomeric excess (ee), which is crucial for its biological activity.

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